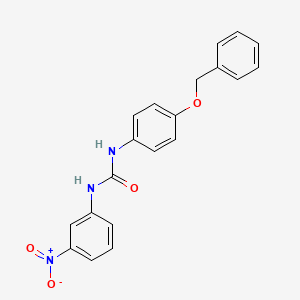
2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). It was approved by the US Food and Drug Administration (FDA) in 2015 for the treatment of patients with EGFR T790M mutation-positive NSCLC.
Applications De Recherche Scientifique
Synthesis and Nicotinic Acetylcholine Receptor Binding Properties
The synthesis of 2-fluoro derivatives, including 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, has demonstrated potent and selective binding to human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtypes. These compounds have been labeled with fluorine-18 for PET imaging, showing promising properties for in vivo imaging of central nAChRs without binding to alpha7 nicotinic or 5HT3 receptors. This highlights their potential in neuroimaging and studying synaptic neurotransmitter concentrations (Doll et al., 1999).
Antibacterial and Antifungal Activities
Derivatives of 2-azetidinones have been synthesized and evaluated for their antidepressant and nootropic activities. Specifically, compounds with 2,5-dimethoxy and para-nitro substitutions showed significant antidepressant and nootropic effects, suggesting the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent. This opens avenues for developing potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Discovery and Development of Cholesterol Absorption Inhibitors
The development of cholesterol absorption inhibitors has involved the synthesis of 2-azetidinone derivatives, demonstrating significant efficacy in lowering liver cholesteryl esters in animal models. This research underlines the role of structural modification in enhancing activity and blocking potential detrimental metabolic oxidation, illustrating the compound's role in medicinal chemistry and drug development (Rosenblum et al., 1998).
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c17-15-6-2-1-4-12(15)8-16(20)19-10-14(11-19)21-13-5-3-7-18-9-13/h1-7,9,14H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGHDVCTQGOCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2F)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2609506.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2609509.png)


![(5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2609514.png)
![6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2609516.png)

![Methyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2609519.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2609523.png)